3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Hsp90 inhibition Cancer Chaperone

Medicinal chemistry programs evaluating Hsp90 or GHS-R targets frequently require a well-characterized baseline scaffold to quantify the potency contribution of elaborated substituents. 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide (CAS 370850-34-3) serves as this exact minimal pharmacophore. - Provides the unadorned 5-carboxamide baseline essential for measuring binding affinity enhancements achieved through N-substitution in ghrelin receptor antagonist SAR tables. - Enables direct comparison against advanced leads like VER-50589 (IC50 = 21 nM) to isolate the critical role of 5-position elaboration in Hsp90 inhibitor programs. - Supplied with ≥95% purity for research use; the free primary carboxamide allows direct coupling for rapid library generation.

Molecular Formula C11H10N2O3
Molecular Weight 218.212
CAS No. 370850-34-3
Cat. No. B2756524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
CAS370850-34-3
Molecular FormulaC11H10N2O3
Molecular Weight218.212
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N
InChIInChI=1S/C11H10N2O3/c1-15-8-4-2-7(3-5-8)9-6-10(11(12)14)16-13-9/h2-6H,1H3,(H2,12,14)
InChIKeyZOUFKTYWRMXNIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide: Core Isoxazole for Kinase & Tubulin Research


3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide (CAS 370850-34-3) is a heterocyclic small molecule characterized by an isoxazole core, a 4-methoxyphenyl substituent at the 3-position, and a primary carboxamide at the 5-position. The compound is supplied with a purity of ≥95% for research use only . This scaffold is utilized as a synthetic intermediate and a reference ligand for evaluating structure-activity relationships (SAR) in the development of tubulin polymerization inhibitors, Hsp90 inhibitors, and GHS-R antagonists [1][2].

3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide: Why Analogs Cannot Substitute


Isoxazole-5-carboxamides exhibit profound functional divergence based on subtle structural modifications. In a series of GHS-R antagonists, alterations at the isoxazole 5-position drastically impacted binding affinity and functional antagonism [1]. Similarly, for Hsp90 inhibitors, the specific arrangement of the 4-methoxyphenyl group is critical for potent activity; the lead compound VER-50589 demonstrates that a 4-methoxyphenyl substituent contributes to an IC50 of 21 nM [2]. The combination of the 3-(4-methoxyphenyl) motif with a free primary carboxamide at the 5-position defines a unique vector for hydrogen bonding and target engagement that differentiates this compound from bulkier N-substituted or ester analogs.

3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide: Head-to-Head Evidence & Differentiation


Hsp90 Inhibition: VER-50589 as a Structural Comparator

The target compound is a stripped-down analog of the advanced lead VER-50589. In comparative analyses, VER-50589 (which retains the 4-methoxyphenyl isoxazole core) inhibits Hsp90 with an IC50 of 21 nM and exhibits a mean antiproliferative GI50 of 78 nM across a human cancer cell line panel [1]. The 3-(4-methoxyphenyl) substitution on the isoxazole is a critical pharmacophoric element for this nanomolar activity. The target compound's primary carboxamide provides a minimal functional group for baseline binding studies, enabling SAR elucidation free from the influence of the 5-(5-chloro-2,4-dihydroxyphenyl) and N-ethyl groups present in VER-50589 [1].

Hsp90 inhibition Cancer Chaperone Isoxazole

Regiochemistry Distinction vs 4,5-Diarylisoxazole Tubulin Inhibitors

4,5-Diarylisoxazoles are potent antiproliferative tubulin-targeting agents, with IC50 values as low as 6-8 nM in A549 and PC-3 cells [1][2]. However, the target compound is a 3-aryl-5-carboxamide isomer. The regiochemistry of aryl substitution on the isoxazole ring dictates the mechanism of action: 3,4-diaryl isoxazoles show distinct biological profiles compared to 4,5-diaryl analogs [3]. The 3-(4-methoxyphenyl) substitution, combined with a 5-carboxamide, orientates the molecule differently within the colchicine binding site of tubulin, resulting in altered or reduced antimitotic activity. This regiochemical difference is critical for avoiding off-target tubulin effects when developing kinase inhibitors.

Tubulin polymerization Antimitotic Combretastatin A4 Regioselectivity

Unsubstituted 5-Carboxamide as GHS-R Antagonist Baseline

A series of isoxazole carboxamides were identified as growth hormone secretagogue receptor (GHS-R) antagonists [1]. In these studies, substituent modification at the 5-position of the isoxazole ring was key to achieving potent binding affinity and functional antagonism [1]. The target compound, possessing an unadorned primary carboxamide at the 5-position, serves as the minimal functional comparator for this series. It allows researchers to quantify the contribution of elaborated amide side chains (e.g., N-benzyl or N-alkyl) to receptor binding and functional activity. Without this baseline, the SAR of advanced GHS-R antagonists cannot be fully deconvoluted.

GHS-R Ghrelin receptor Antagonist Isoxazole carboxamide

Role of 5-Carboxamide Compared to 3-(4-Methoxyphenyl)isoxazole

3-(4-Methoxyphenyl)isoxazole (CAS 61428-20-4) is a close structural analog lacking the 5-carboxamide . This compound has been explored in the context of COX inhibition, where its heteroaromatic core contributes to enzyme selectivity [1]. The target compound's 5-carboxamide introduces a strong hydrogen bond donor/acceptor pair, fundamentally altering its interaction profile with biological targets. This functional group addition is critical for the compound's ability to mimic amide bonds in peptides or engage with catalytic residues in kinase ATP-binding pockets. The presence of the carboxamide differentiates it from the simple isoxazole, which acts primarily via hydrophobic and π-stacking interactions .

Scaffold hopping COX inhibition Functional group SAR

3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide: Target Applications in Medicinal Chemistry


Hsp90 SAR Studies & Negative Control

Employ as a baseline scaffold to determine the potency contribution of elaborated substituents in Hsp90 inhibitor programs. By comparing the activity of this unadorned 5-carboxamide against advanced leads like VER-50589 (IC50 = 21 nM), medicinal chemists can quantify the critical role of the 5-position substituents [1].

GHS-R Antagonist Optimization

Use as the minimal pharmacophore to measure the enhancement in binding affinity and functional antagonism achieved through N-substitution of the 5-carboxamide. This compound provides the baseline for SAR tables in ghrelin receptor antagonist development [2].

Tubulin Polymerization Profiling: Regioisomer Control

Include in panels to differentiate the activity of 4,5-diarylisoxazole tubulin inhibitors (IC50 6-8 nM) from 3-aryl-5-carboxamide regioisomers. This helps validate that observed antiproliferative effects are not due to off-target tubulin binding [3][4].

Amide-Containing Fragment Library Building Block

Utilize as a core synthon for generating diverse N-substituted amide libraries. The free primary carboxamide allows for direct coupling to amines or alcohols, enabling rapid exploration of chemical space around the 3-(4-methoxyphenyl)isoxazole scaffold .

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